molecular formula C22H19ClFN3O4S2 B2466038 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-80-8

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2466038
CAS RN: 851780-80-8
M. Wt: 507.98
InChI Key: CMWXENBFKZXFSY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities, including antibacterial properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl sulfonyl chloride with the corresponding amine to form the sulfonamide. The specific conditions would depend on the exact structures of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a sulfonyl group, and a pyrazole ring. The presence of these functional groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms involved .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Neutron Capture Therapy (NCT)

Given the boron-containing sulfonamide, consider its potential as a boron carrier for NCT:

Keep in mind that further experimental studies are necessary to validate these hypotheses. Researchers should assess its toxicity, stability, and pharmacokinetics. Additionally, computational modeling can predict its interactions with biological targets. Overall, this compound presents exciting avenues for scientific exploration across various fields

Mechanism of Action

While the exact mechanism of action would depend on the specific biological target, sulfonamides are generally known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While the exact toxicity profile is not known, other sulfonamides have been associated with various side effects, including allergic reactions .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential applications, and optimization of its synthesis. It could also involve the design of analogs with improved properties .

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-10-4-15(5-11-19)21-14-22(16-2-8-18(24)9-3-16)27(25-21)33(30,31)20-12-6-17(23)7-13-20/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXENBFKZXFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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